4-{3-[(piperidin-3-yl)methyl]-1,2,4-oxadiazol-5-yl}pyridine
Description
Properties
IUPAC Name |
3-(piperidin-3-ylmethyl)-5-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-2-10(9-15-5-1)8-12-16-13(18-17-12)11-3-6-14-7-4-11/h3-4,6-7,10,15H,1-2,5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYWEOPVBRAVHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=NOC(=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Piperidin-3-ylmethylamidoxime
The reaction begins with the formation of an amidoxime intermediate. Piperidin-3-ylmethylamine is treated with hydroxylamine hydrochloride in ethanol under reflux, yielding piperidin-3-ylmethylamidoxime. This step typically requires 6–8 hours at 60–80°C, with the amidoxime confirmed via -NMR (δ 8.2 ppm, NH) and IR (N–O stretch at 1650 cm).
Cyclization with 4-Pyridinecarbonyl Chloride
The amidoxime reacts with 4-pyridinecarbonyl chloride in dimethylformamide (DMF) using triethylamine as a base. The mixture is heated to 90°C for 12–16 hours, facilitating dehydration to form the 1,2,4-oxadiazole ring. Key parameters include:
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the amidoxime’s oxygen on the acyl chloride, followed by cyclization and elimination of HCl. Density functional theory (DFT) calculations suggest a transition state energy barrier of ~25 kcal/mol, favoring the observed regiochemistry.
Nitrile Oxide Cycloaddition Route
Generation of Piperidin-3-ylmethyl Nitrile Oxide
Piperidin-3-ylmethyl hydroxamic acid chloride is treated with triethylamine in dichloromethane, generating the nitrile oxide in situ. The nitrile oxide is stabilized by conjugation with the piperidine ring, preventing premature dimerization.
[3+2] Cycloaddition with 4-Cyanopyridine
The nitrile oxide undergoes cycloaddition with 4-cyanopyridine in DMF at 25°C for 24 hours. The reaction exhibits high regioselectivity due to the electron-withdrawing pyridine ring directing nitrile oxide attack.
Kinetic vs. Thermodynamic Control
Under mild conditions, the cycloaddition favors the kinetic product (1,2,4-oxadiazole) over the isomeric 1,3,4-oxadiazole. Elevated temperatures (>100°C) promote thermodynamic control but reduce yield due to side reactions.
Comparative Analysis of Methods
| Parameter | Amidoxime Route | Cycloaddition Route |
|---|---|---|
| Reaction Time | 16–20 hours | 24 hours |
| Yield | 60–70% | 75–80% |
| Regiochemical Control | Moderate (requires exact stoichiometry) | High (directed by nitrile oxide) |
| Purification | Column chromatography | Recrystallization |
| Scalability | Suitable for multi-gram synthesis | Limited by nitrile oxide stability |
Optimization Strategies
Solvent Effects
Catalytic Enhancements
Adding 4-dimethylaminopyridine (DMAP) in the amidoxime route accelerates cyclization (8 hours, 75% yield). For cycloaddition, microwave irradiation (100°C, 30 minutes) achieves 85% yield with minimal decomposition.
Challenges and Mitigations
Chemical Reactions Analysis
Types of Reactions
4-{3-[(Piperidin-3-yl)methyl]-1,2,4-oxadiazol-5-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole or pyridine rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the pyridine ring .
Scientific Research Applications
Medicinal Chemistry
4-{3-[(Piperidin-3-yl)methyl]-1,2,4-oxadiazol-5-yl}pyridine has shown promise in various medicinal applications:
- Antimicrobial Activity : Studies have indicated significant antibacterial properties against organisms such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for related oxadiazole derivatives.
- Anticancer Activity : Related compounds have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values lower than standard chemotherapeutics like doxorubicin. This suggests potential for developing new anticancer agents.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been explored, particularly in developing treatments for diseases where enzyme activity is critical.
Biological Research
In biological studies, the compound acts by binding to molecular targets such as enzymes or receptors, modulating their activity through non-covalent interactions like hydrogen bonding and hydrophobic interactions. This mechanism underlies its potential therapeutic effects.
Material Science
The compound is also being investigated for its utility in developing new materials with specific properties. Its unique heterocyclic structure allows for versatile interactions that can be tailored for specific applications in polymers or coatings.
Case Studies
Several case studies illustrate the effectiveness of this compound in various applications:
- Antimicrobial Study : A study on related oxadiazole derivatives demonstrated their efficacy against bacterial strains with promising MIC values.
- Cytotoxicity Assessment : Research on similar compounds revealed significant cytotoxicity against cancer cell lines, suggesting potential therapeutic pathways.
- Enzyme Interaction Analysis : Investigations into enzyme inhibition mechanisms highlighted the compound's ability to bind effectively to active sites of target enzymes.
Mechanism of Action
The mechanism of action of 4-{3-[(piperidin-3-yl)methyl]-1,2,4-oxadiazol-5-yl}pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The piperidine and oxadiazole rings can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to changes in the activity of the target molecules .
Comparison with Similar Compounds
V-0219 vs. JW74
- JW74 (4-[4-(4-Methoxyphenyl)-5-[[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thio]-4H-1,2,4-triazol-3-yl]pyridine) : Target: Stabilizes AXIN2, a component of the β-catenin destruction complex, enhancing cisplatin sensitivity in cancer cells. Structural divergence: Replaces the piperidinylmethyl group with a triazole-thioether moiety. Activity: No direct antidiabetic activity reported; focuses on Wnt/β-catenin pathway modulation .
V-0219 vs. GSK1292263
- GSK1292263 (5-[({1-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-4-piperidinyl}methyl)oxy]-2-[4-(methylsulfonyl)phenyl]pyridine) : Target: GPR119 agonist, stimulating GLP-1 secretion indirectly. Structural divergence: Incorporates a methylsulfonylphenyl group and isopropyl-oxadiazole, differing in substitution pattern and receptor specificity. Potency: EC₅₀ ~10 nM for GPR119, compared to V-0219’s subnanomolar EC₅₀ for GLP-1R .
TRPA1/TRPV1 Antagonists (Compounds 46–51)
3-Chloro-5-(piperidin-4-ylmethyl)pyridine
- Structure : Piperidine linked to chloropyridine, without oxadiazole.
- Application : Intermediate in synthesizing kinase inhibitors or CNS-targeted drugs.
Pharmacological and Structural Data Table
Key Research Findings
- V-0219 exhibits superior GLP-1R potency compared to analogues like GSK1292263, attributed to its piperidinylmethyl group optimizing receptor binding .
- Structural modifications at the oxadiazole 3-position (e.g., trifluoromethylphenyl in V-0219 vs. methylsulfonyl in GSK1292263) critically influence target selectivity .
- JW74 and cancer-focused oxadiazoles highlight the scaffold’s versatility but underscore the need for precise substitution to maintain antidiabetic efficacy .
Biological Activity
4-{3-[(Piperidin-3-yl)methyl]-1,2,4-oxadiazol-5-yl}pyridine is a heterocyclic compound notable for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities supported by case studies and research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids.
- Introduction of the Piperidine Ring : This can be done via reductive amination or other amination reactions.
- Coupling with Pyridine : The final step often involves coupling the oxadiazole and piperidine intermediates with a pyridine derivative under suitable conditions (e.g., using bases like sodium hydride in solvents such as tetrahydrofuran) .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The piperidine and oxadiazole rings facilitate these interactions through hydrogen bonding and hydrophobic interactions, leading to modulation of biological activity .
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for similar oxadiazole derivatives were reported between 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has shown promise in anticancer studies:
- A study on related compounds indicated that certain oxadiazole derivatives demonstrated cytotoxic effects against various cancer cell lines, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored:
- It has been suggested that the mechanism involves binding to active sites of enzymes, effectively inhibiting their function. This is particularly relevant in the context of developing treatments for diseases where enzyme activity plays a critical role .
Case Studies
Q & A
Basic: What are the recommended synthetic routes for 4-{3-[(piperidin-3-yl)methyl]-1,2,4-oxadiazol-5-yl}pyridine, and how can reaction yields be optimized?
The synthesis of this compound typically involves cyclocondensation of amidoxime derivatives with activated carbonyl groups. For example:
- Step 1 : Prepare a pyridine-3/4-amidoxime intermediate (e.g., via hydroxylamine treatment of nitriles) .
- Step 2 : React with a piperidine-containing carbonyl derivative (e.g., 3-(chloromethyl)piperidine) under basic conditions (e.g., pyridine or triethylamine) to form the oxadiazole ring .
- Optimization : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity. Monitor purity via HPLC and adjust stoichiometric ratios (e.g., 1.2:1 amidoxime:carbonyl) to minimize side products .
Basic: How can the structural identity of this compound be confirmed, and what analytical techniques are critical for characterization?
- X-ray crystallography : Resolve the crystal structure using programs like SHELXL (for small-molecule refinement) to confirm stereochemistry and bond lengths .
- Spectroscopy :
- Elemental analysis : Ensure ≤0.4% deviation from theoretical C/H/N/O values .
Advanced: How do researchers resolve contradictions in reported biological activities (e.g., receptor binding vs. cellular assays) for this compound?
Discrepancies often arise from assay conditions or target promiscuity . For example:
- In vitro binding assays may show high affinity for mGlu5 receptors, while cellular functional assays (e.g., Ca²⁺ flux) require co-agonists (e.g., glutamate) to observe potentiation .
- Mitigation strategies :
Advanced: What computational methods are effective for predicting the binding mode of this compound to receptors like mGlu5 or GLP-1R?
- Molecular docking : Use AutoDock Vina or Glide with crystal structures (e.g., PDB: 3M4) to model interactions between the oxadiazole ring and receptor hydrophobic pockets .
- MD simulations : Run 100-ns trajectories in AMBER to assess stability of hydrogen bonds between the pyridine nitrogen and conserved residues (e.g., Arg316 in mGlu5) .
- Free energy calculations : Apply MM/PBSA to compare binding affinities of analogs with substituent variations (e.g., fluorophenyl vs. methoxyphenyl) .
Basic: What are the key considerations for designing in vivo pharmacokinetic studies for this compound?
- Solubility : Use co-solvents like 10% DMSO/40% PEG-400 to enhance bioavailability .
- Dosing regimen : Administer intraperitoneally (30–100 mg/kg) based on precedents for similar oxadiazole derivatives .
- Metabolic stability : Monitor plasma clearance via LC-MS/MS and identify major metabolites (e.g., piperidine N-oxidation) using liver microsome assays .
Advanced: How can researchers address low solubility or stability during formulation for biological testing?
- Salt formation : Synthesize hydrochloride salts (e.g., via HCl/EtOAc treatment) to improve aqueous solubility .
- Nanoparticle encapsulation : Use PLGA nanoparticles (75:25 lactide:glycolide ratio) for sustained release in cell-based assays .
- Stability testing : Store lyophilized samples at –80°C and assess degradation under accelerated conditions (40°C/75% RH for 4 weeks) .
Advanced: What strategies are used to elucidate the role of the piperidine-methyl group in modulating biological activity?
- SAR studies : Synthesize analogs with piperidine replacements (e.g., morpholine, azetidine) and compare potency in receptor activation assays .
- Crystallography : Compare ligand-bound structures (e.g., CRBP1 complexes) to identify van der Waals contacts between the piperidine and hydrophobic residues .
- Alanine scanning mutagenesis : Test receptor mutants (e.g., Phe584Ala in mGlu5) to determine critical binding interactions .
Basic: What are the recommended safety protocols for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and synthesis.
- Waste disposal : Neutralize acidic/basic residues before incineration.
- Acute toxicity : Refer to analogs (e.g., LD₅₀ > 500 mg/kg in rodents) to establish handling guidelines .
Advanced: How can researchers validate target engagement in complex biological systems (e.g., brain tissue)?
- PET imaging : Develop ¹⁸F-labeled analogs and quantify receptor occupancy in rodent brains .
- Biochemical assays : Measure downstream biomarkers (e.g., cAMP levels for GLP-1R activation) in tissue homogenates .
- Thermal shift assays : Monitor protein stabilization in lysates treated with the compound .
Advanced: What experimental designs are critical for assessing this compound’s potential in treating neurological disorders?
- Behavioral models : Test novel object recognition (memory) and five-choice serial reaction time (attention) in rodents .
- Electrophysiology : Perform patch-clamp recordings to measure effects on NMDA receptor currents in hippocampal slices .
- Toxicology : Conduct 28-day repeat-dose studies to evaluate hepatotoxicity and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
